Dihydromorin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOFDHUQPJCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Phytochemistry of Dihydromorin
Dihydromorin (B179768) is a flavanonol, a subclass of flavonoids characterized by the saturation of the C2-C3 bond in the C-ring of the flavonoid skeleton. iucr.orgontosight.ai This compound is primarily found in various plant species belonging to the Moraceae family. frontiersin.orgwikipedia.orgbiosynth.com
Research has identified this compound in the following plants:
Morus alba (White Mulberry): The stem and branches of Morus alba have been identified as a source of this compound. frontiersin.orgwikipedia.orgmdpi.com
Morus nigra (Black Mulberry): This species is another member of the mulberry genus where this compound is present. iucr.orgfrontiersin.org
Artocarpus heterophyllus (Jackfruit): The twigs and heartwood of the jackfruit tree contain this compound. frontiersin.orgwikipedia.orgnih.gov
Artocarpus dadah : The bark and twigs of this plant are also known to contain this compound. frontiersin.org
Maclura pomifera (Osage Orange): this compound has been isolated from this species. frontiersin.orgwikipedia.org
Morus mesozygia (African Mulberry): The heartwood of this African tree contains this compound. researchgate.net
Cudrania cochinchinensis (syn. Maclura cochinchinensis): Both 2,3-cis-dihydromorin and 2,3-trans-dihydromorin have been identified in this plant. nih.govresearchgate.net
Phytochemical studies reveal that this compound co-occurs with a variety of other flavonoid compounds, most notably its unsaturated counterpart, morin (B1676745). nih.govresearchgate.net The presence of both compounds suggests a close biosynthetic relationship. This compound exists as different stereoisomers, such as (±)2,3-cis-dihydromorin and 2,3-trans-dihydromorin, which have been isolated from natural sources. nih.govnih.gov
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
|---|---|---|---|
| Morus alba (White Mulberry) | Moraceae | Stem, Branches | frontiersin.orgwikipedia.orgmdpi.com |
| Morus nigra (Black Mulberry) | Moraceae | Not specified | iucr.orgfrontiersin.org |
| Artocarpus heterophyllus (Jackfruit) | Moraceae | Twigs, Heartwood | frontiersin.orgwikipedia.orgnih.gov |
| Artocarpus dadah | Moraceae | Bark, Twigs | frontiersin.org |
| Maclura pomifera (Osage Orange) | Moraceae | Not specified | frontiersin.orgwikipedia.org |
| Morus mesozygia (African Mulberry) | Moraceae | Heartwood | researchgate.net |
| Cudrania cochinchinensis | Moraceae | Not specified | nih.govresearchgate.net |
Molecular Mechanisms of Dihydromorin Formation E.g., from Morin
The formation of dihydromorin (B179768) from the flavonol morin (B1676745) involves the reduction of the C2-C3 double bond in the C-ring of the flavonoid structure. This transformation represents a key step that converts a flavonol into a flavanonol (dihydroflavonol).
In the established general flavonoid biosynthesis pathway in plants, the reverse reaction is more commonly documented: dihydroflavonols are the immediate precursors for flavonol synthesis. anr.frmdpi.com The enzyme Flavonol Synthase (FLS) , a 2-oxoglutarate-dependent dioxygenase, catalyzes the introduction of the C2-C3 double bond, converting a dihydroflavonol into a flavonol. frontiersin.org
The formation of this compound from morin necessitates a reductive step, which is essentially the reverse of the FLS-catalyzed reaction. While this specific reduction of a flavonol to a flavanonol is not a canonical step in the primary plant flavonoid pathway, evidence from microbial metabolism and the behavior of related plant enzymes provides insight into the plausible molecular mechanism.
Key Enzymatic Considerations:
Flavone (B191248) Reductase (FLR): Research on gut bacteria has led to the discovery of a flavone reductase (FLR) . nih.govresearchgate.net This enzyme specifically catalyzes the hydrogenation of the C2-C3 double bond of flavones and flavonols, initiating their metabolism. nih.govresearchgate.net The existence of FLR demonstrates that enzymatic machinery capable of reducing this specific double bond exists in biological systems. This provides a strong biochemical precedent for how morin could be converted to this compound.
Dihydroflavonol 4-Reductase (DFR): In plants, the enzyme Dihydroflavonol 4-Reductase (DFR) is a key enzyme in the flavonoid pathway that reduces dihydroflavonols (like dihydroquercetin) to leucoanthocyanidins. frontiersin.orgplos.orgnih.gov While its primary substrates are dihydroflavonols, studies have shown that flavonols, such as myricetin (B1677590) and quercetin (B1663063) (a structural isomer of morin), can act as inhibitors of DFR by binding to its catalytic site. iucr.org This inhibitory action suggests a structural affinity of the DFR active site for the flavonol skeleton, although it does not directly prove that DFR can catalyze its reduction. The substrate specificity of DFR is known to be variable among different plant species, which allows for the possibility that a specific DFR isoform in Moraceae plants could perform this reduction. plos.org
Therefore, the most probable molecular mechanism for the formation of this compound from morin in plants is the enzymatic reduction of the C2-C3 double bond. This reaction is likely catalyzed by a reductase enzyme. While a specific plant-based "flavonol reductase" for morin has not been definitively characterized, the action of microbial flavone reductases and the characteristics of the plant enzyme DFR strongly support this reductive conversion as the key mechanistic step. iucr.orgnih.gov
The reaction can be summarized as: Morin + NAD(P)H + H⁺ → this compound + NAD(P)⁺
This reaction converts the planar flavonol structure of morin into the non-planar flavanonol structure of this compound, which possesses chiral centers at the C2 and C3 positions, leading to stereoisomers like 2,3-cis and 2,3-trans-dihydromorin. nih.gov
Advanced Chemical Synthesis and Structural Modification Strategies
De Novo Chemical Synthesis Methodologies for Dihydromorin (B179768)
The synthesis of this compound, a dihydroflavonol, can be conceptually approached through multi-step routes starting from more common flavonoid precursors, such as flavanones. A general and widely adopted method for constructing the flavanone (B1672756) skeleton is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde, followed by cyclization. mdpi.com
A plausible synthetic pathway originating from a flavanone derivative would involve the key step of introducing a hydroxyl group at the C3 position of the C-ring. This transformation of a flavanone into a dihydroflavonol is a critical step in the biosynthesis of these compounds and can be mimicked chemically.
Table 1: Illustrative Multi-Step Synthetic Route for this compound
| Step | Reaction | Starting Materials | Reagents and Conditions | Product |
| 1 | Claisen-Schmidt Condensation | 2',4'-Dihydroxyacetophenone, 2,4-Dihydroxybenzaldehyde | Aqueous NaOH or KOH, Ethanol (B145695) | 2',4',2,4-Tetrahydroxychalcone |
| 2 | Intramolecular Cyclization | 2',4',2,4-Tetrahydroxychalcone | Acid or base catalysis (e.g., reflux in ethanol with a catalytic amount of acid) | Naringenin Chalcone derivative |
| 3 | Isomerization/Cyclization | Naringenin Chalcone derivative | Reflux in acidic or basic medium | 7,4'-Dihydroxy-flavanone (Naringenin) derivative |
| 4 | C3-Hydroxylation | 7,4'-Dihydroxy-flavanone derivative | Oxidation using reagents like m-CPBA or H₂O₂ under basic conditions (Algar-Flynn-Oyamada reaction) | This compound (2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-chroman-4-one |
This sequence begins with the base-catalyzed condensation to form a chalcone, which is then isomerized and cyclized to the flavanone core. mdpi.com The final and most crucial step is the stereoselective hydroxylation at the C3 position to yield the dihydroflavonol structure of this compound.
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex natural products like this compound. numberanalytics.com Regioselectivity, or the control over the position of chemical bond formation, is crucial for correctly placing the hydroxyl groups on the A and B rings. numberanalytics.com Stereoselectivity, the control over the formation of specific stereoisomers, is critical for establishing the correct 3D geometry at the C2 and C3 chiral centers of the this compound molecule. youtube.com
The synthesis of vicinal bromohydrins from olefins using agents like N,N-dibromo-p-toluenesulfonamide demonstrates a method with excellent regio- and stereoselectivity, proceeding through a cyclic bromonium ion intermediate and an SN2 pathway. organic-chemistry.org Such principles are applicable to flavonoid synthesis. For instance, the reduction of a flavonol to a dihydroflavonol must be controlled to produce the desired (2R, 3R) stereochemistry, often employing chiral catalysts or auxiliaries.
Key approaches include:
Directed Metalation: Using directing groups to guide lithiation or other metalation reactions to a specific position on the aromatic rings, allowing for the regioselective introduction of substituents.
Enantioselective Catalysis: Employing chiral catalysts, such as N-heterocyclic carbenes (NHCs) or metal complexes, to influence the stereochemical outcome of key bond-forming reactions, like the cyclization of chalcones or the reduction of double bonds. organic-chemistry.org
Substrate Control: Utilizing the inherent stereochemistry of a starting material to direct the stereochemistry of subsequent transformations.
The ene reaction of acylnitroso intermediates with parthenolide, a sesquiterpene lactone, is an example of a highly regioselective and stereoselective process for creating new analogs, a strategy that could be adapted for flavonoid modification. nih.gov
The field of chemical synthesis is increasingly benefiting from automation to enhance efficiency, reproducibility, and the pace of discovery. nih.govchemrxiv.org While traditional flavonoid synthesis can be laborious, automated techniques offer a path to accelerate the production of this compound and its derivatives. nih.govresearchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents compared to batch processes. nih.govresearchgate.net A study demonstrated a highly efficient derivatization of quercetin (B1663063) using a 3D-printed microfluidic device in a continuous flow setup, which was significantly more efficient than the batch method. nih.govresearchgate.net
Microfluidics: Miniaturized reaction systems on microfluidic chips allow for rapid reaction screening and optimization using very small quantities of materials. nih.gov These systems can be integrated with analytical techniques like mass spectrometry for real-time monitoring. nih.gov
AI-Driven Synthesis: Computational frameworks are being developed to predict synthetic routes for novel compounds. chemrxiv.org These systems leverage vast databases of chemical reactions to propose human-readable and experimentally viable protocols, which could be applied to plan the de novo synthesis of complex flavonoids like this compound. chemrxiv.org
Table 2: Comparison of Synthesis Techniques
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
| Efficiency | Often lower yields, longer reaction times. | Higher yields, rapid reaction times (minutes). nih.gov |
| Scalability | Can be challenging to scale up consistently. | More straightforward to scale by running the system for longer. |
| Safety | Manual handling of potentially hazardous reagents. | Enclosed system reduces exposure to hazardous materials. nih.gov |
| Reproducibility | Can vary between experiments and chemists. | High, due to precise computer control of parameters. chemrxiv.org |
| Application to this compound | Established but can be slow and resource-intensive. | Promising for rapid synthesis, optimization, and library generation. |
Strategic Derivatization and Design of this compound Analogues
Chemical modification of the this compound scaffold is a key strategy for exploring and enhancing its biological activities. scielo.br Derivatization primarily targets the multiple hydroxyl groups present on the molecule.
The hydroxyl (-OH) groups of this compound are primary targets for chemical modification due to their reactivity and role in biological interactions. mdpi.com However, the presence of multiple hydroxyl groups with similar reactivity presents a challenge for selective modification.
Common modification strategies include:
Esterification and Etherification: Converting hydroxyl groups to esters or ethers can alter the polarity, solubility, and metabolic stability of the molecule. This is often achieved using acyl chlorides, anhydrides, or alkyl halides under basic conditions.
Glycosylation: Attaching sugar moieties to the hydroxyl groups can significantly impact the bioavailability and targeting of the compound.
Phosphorylation: Introducing phosphate (B84403) groups can increase water solubility and create prodrugs that are activated by cellular phosphatases.
Selective Protection/Deprotection: A common strategy involves protecting certain hydroxyl groups with a temporary chemical "mask" (protecting group), modifying the unprotected hydroxyls, and then removing the protecting groups. This allows for site-specific modifications.
Chemoselective methods are being developed to target hydroxyl groups in the presence of other functional groups without the need for extensive protection-deprotection steps. nih.gov For example, specific reagents and catalysts can differentiate between aliphatic alcohols and the more acidic phenolic hydroxyl groups. nih.gov
The synthesis of analogues is a rational approach to improve the therapeutic potential of a lead compound like this compound. nih.govmdpi.com By systematically altering the structure, chemists can probe the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and metabolic stability. mdpi.com
Key synthetic strategies for generating bioactive analogues include:
Modifying B-Ring Substituents: The number and position of hydroxyl or methoxy (B1213986) groups on the B-ring are known to be critical for the biological activity of many flavonoids. Analogues can be synthesized by starting with differently substituted benzaldehydes in the initial Claisen-Schmidt condensation.
Introducing Novel Functional Groups: Halogens, nitro groups, or alkyl chains can be introduced onto the aromatic rings to alter electronic properties and lipophilicity, potentially leading to enhanced interactions with biological targets. mdpi.com
Conformational Constraint: Introducing structural elements that lock the molecule into a specific three-dimensional shape can enhance binding affinity to a target protein by reducing the entropic penalty of binding. nih.gov A study on silibinin (B1684548) analogues demonstrated that constraining the molecular geometry led to enhanced bioactivities. nih.gov
Hybrid Molecules: Combining the this compound scaffold with other known bioactive pharmacophores can lead to hybrid compounds with synergistic or novel activities. scielo.br
Research on other flavonoids has shown that such modifications can lead to derivatives with significantly improved activity. scielo.brresearchgate.netrsc.org For example, the synthesis of novel flavone (B191248) derivatives combined with gallic acid resulted in compounds with enhanced anticancer and antioxidant effects. scielo.br These principles can be directly applied to the design and synthesis of novel this compound analogues for various biological targets.
Techniques for Introducing Novel Substituents
The modification of the this compound scaffold is a key strategy for developing new derivatives with potentially enhanced or novel biological activities. The introduction of new functional groups can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn influences its interaction with biological targets. The poly-phenolic nature of this compound offers multiple reactive sites for substitution, primarily on the aromatic A and B rings and the hydroxyl groups. The primary strategies for introducing novel substituents involve electrophilic aromatic substitution on the electron-rich aromatic rings and nucleophilic attack by the hydroxyl groups.
Alkylation Strategies
Alkylation, the introduction of an alkyl group, can occur at either an oxygen atom (O-alkylation) to form ethers or a carbon atom (C-alkylation) to form a new carbon-carbon bond.
O-Alkylation (Ether Synthesis): The phenolic hydroxyl groups of this compound can be converted to ether functionalities. This modification removes hydrogen bond-donating sites and increases lipophilicity. The Williamson ether synthesis is a classical and widely applicable method. libretexts.orgbyjus.com This reaction involves the deprotonation of a hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. byjus.com The choice of base and reaction conditions is crucial for achieving high yields and selectivity, especially in a polyhydroxylated molecule like this compound. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). nih.gov For instance, the alkylation of pyridone, an ambident nucleophile, showed that using K₂CO₃ in DMF favored O-alkylation. nih.gov
C-Alkylation (Prenylation): The introduction of carbon-based substituents, particularly isoprenoid chains like prenyl groups, onto the flavonoid skeleton is a significant strategy, as many naturally occurring bioactive flavonoids are prenylated. nih.govresearchgate.net C-prenylation enhances the lipophilicity of flavonoids, which can improve their affinity for cell membranes and interactions with protein targets. researchgate.net
The most common sites for C-alkylation on the flavanone skeleton are the electron-rich C-6 and C-8 positions of the A-ring, which are activated by the ortho-hydroxyl groups. researchgate.net Direct C-alkylation can be achieved via a Friedel-Crafts-type reaction, which is a form of electrophilic aromatic substitution. rsc.orgwikipedia.org This typically involves reacting the flavonoid with a prenylating agent, such as prenyl bromide or 3-methyl-2-buten-1-ol, in the presence of a Lewis acid (e.g., ZnCl₂) or Brønsted acid catalyst. nih.govrsc.org
An alternative two-step method involves an initial O-prenylation followed by a thermal or acid-catalyzed Claisen rearrangement, which is a researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.orglookchem.com The regioselectivity of C-prenylation can be controlled by the choice of catalyst. For example, studies on other flavonoids have shown that using Florisil clay as a catalyst for the rearrangement of 5-O-prenylflavonoids exclusively yields the 8-C-prenylated product via an intramolecular Current time information in Chatham County, US.nih.gov shift. In contrast, Montmorillonite K10 clay promotes an intramolecular researchgate.netCurrent time information in Chatham County, US. shift to give the 6-C-prenylated flavonoid. lookchem.com
| Alkylation Type | Method | Reagents & Catalysts | Typical Position(s) | Reference |
|---|---|---|---|---|
| O-Alkylation | Williamson Ether Synthesis | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | Phenolic Hydroxyls (C5, C7, C2', C4') | libretexts.orgbyjus.comnih.gov |
| C-Alkylation (Prenylation) | Direct Electrophilic Substitution | Prenylating agent (e.g., prenyl bromide, 3-methyl-2-buten-1-ol), Lewis Acid (e.g., ZnCl₂) | A-Ring (C6, C8) | nih.govrsc.org |
| O-Prenylation & Claisen Rearrangement | 1. Prenyl bromide, Base 2. Heat or Acid Catalyst (e.g., Florisil, Montmorillonite K10) | A-Ring (C6, C8) | rsc.orglookchem.com |
Acylation (Esterification)
Acylation involves the introduction of an acyl group (R-C=O) to one or more of the hydroxyl groups of this compound, forming an ester. This modification can influence the compound's solubility and bioavailability. nih.gov
Enzymatic Acylation: Enzymatic methods offer high regioselectivity under mild reaction conditions. researchgate.net Lipases are commonly used enzymes for the acylation of flavonoids. nih.govwikipedia.org Studies using various lipases have demonstrated that the site of acylation can be controlled. For example, research on the enzymatic acetylation of aglycone flavonoids revealed that Pseudomonas cepacea lipase (B570770) (PSL-C) selectively catalyzes acetylation on the 4'-OH, 3'-OH, and 7-OH positions. researchgate.net The acyl donor is typically an activated acyl compound, such as an acid anhydride (B1165640) (e.g., acetic anhydride). researchgate.net
Chemical Acylation: Standard chemical methods for esterification can also be employed, typically involving the reaction of this compound with an acid chloride or acid anhydride in the presence of a base catalyst (e.g., pyridine (B92270) or triethylamine) or a coupling agent. libretexts.orgorganic-chemistry.org These methods are generally less selective than enzymatic approaches and may require the use of protecting groups to achieve substitution at a specific hydroxyl group.
| Method | Reagents & Catalysts | Typical Position(s) | Key Features | Reference |
|---|---|---|---|---|
| Enzymatic Acylation | Lipase (e.g., Pseudomonas cepacea lipase), Acyl Donor (e.g., Acetic Anhydride) | 7-OH, 3'-OH, 4'-OH | High regioselectivity, mild conditions | researchgate.net |
| Chemical Acylation | Acid Chloride or Anhydride, Base (e.g., Pyridine) | All available hydroxyls (selectivity is low) | General method, may require protecting groups for selectivity | libretexts.orgorganic-chemistry.org |
Halogenation
The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings of this compound can significantly alter its electronic properties and bioactivity. Halogenation proceeds via electrophilic aromatic substitution, with the activating hydroxyl groups directing the incoming electrophile to the available ortho and para positions on the A and B rings. researchgate.netlookchem.com
A number of methods have been developed for the regioselective halogenation of flavanones. researchgate.netcapes.gov.br An eco-friendly procedure utilizes sodium halides (NaX, where X = Cl, Br) in combination with aqueous hydrogen peroxide and acetic acid. rsc.orgresearchgate.net This system generates the electrophilic halogen species in situ. For flavanones, this method has been shown to result in substitution primarily at the C-6 and C-8 positions of the A-ring. Other reported systems for the selective halogenation of flavanones include the use of N,N-dimethyl-dibromohydantoin (DBDMH) or oxone in combination with sodium halides. capes.gov.br
| Halogen | Method | Reagents | Typical Position(s) | Reference |
|---|---|---|---|---|
| Bromine/Chlorine | Electrophilic Aromatic Substitution | NaX (X=Br, Cl), H₂O₂, Acetic Acid | A-Ring (C6, C8) | rsc.orgresearchgate.net |
| Bromine/Chlorine | Electrophilic Aromatic Substitution | Oxone, NaX (X=Br, Cl), Acetone/Water | A-Ring (C6, C8) | capes.gov.br |
Molecular Mechanisms of Biological Activity in Vitro Studies
Investigations into the Antioxidant Modus Operandi of Dihydromorin (B179768)
In vitro studies have begun to elucidate the molecular mechanisms through which this compound exerts its antioxidant effects. These investigations reveal a multi-faceted approach to combating oxidative stress at the cellular level.
Mechanisms of Reactive Oxygen Species Neutralization
This compound's antioxidant activity is rooted in its ability to directly neutralize reactive oxygen species (ROS). ROS are highly reactive molecules, such as superoxide (B77818) anions (O₂•−) and hydroxyl radicals (HO•), that are natural byproducts of cellular metabolism. nih.govmdpi.com While they play a role in cell signaling, their overproduction leads to oxidative stress and cellular damage. mdpi.comnih.gov
The primary sites of ROS production within a cell include mitochondria, peroxisomes, and the endoplasmic reticulum. mdpi.commdpi.commdpi.com Enzymes like NADPH oxidases and xanthine (B1682287) oxidase are also significant contributors to ROS generation. nih.govmdpi.commdpi.com this compound, as a flavonoid, is thought to possess the chemical structure necessary to donate electrons to these reactive species, thereby neutralizing them and preventing them from damaging cellular components like DNA, lipids, and proteins. frontiersin.orgnih.gov This direct scavenging activity is a fundamental aspect of its antioxidant properties.
Interaction with Free Radicals and Cellular Protection Pathways
This compound's interaction with free radicals is a key component of its cellular protection strategy. Free radicals are atoms or molecules with unpaired electrons, making them highly unstable and reactive. nih.gov They can initiate chain reactions that lead to widespread cellular damage, a process known as lipid peroxidation in cell membranes. nih.gov
Studies on various plant extracts containing antioxidant compounds have demonstrated their capacity to scavenge free radicals in a concentration-dependent manner. nih.gov For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method used to evaluate the free-radical scavenging ability of natural compounds. nih.govmdpi.com The effectiveness of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to the free radical, thus stabilizing it. nih.gov
Furthermore, this compound may contribute to cellular protection by influencing signaling pathways involved in the antioxidant defense system. For example, flavonoids can activate transcription factors like Nrf2, which in turn upregulates the expression of antioxidant enzymes. researchgate.net This suggests that this compound may not only directly neutralize existing free radicals but also enhance the cell's intrinsic ability to defend against them.
Role in Mitigating Oxidative Stress at a Molecular Level
At the molecular level, this compound helps mitigate oxidative stress by interrupting the damaging cascade initiated by excessive ROS. Oxidative stress arises when the production of ROS overwhelms the body's antioxidant defense mechanisms. nih.gov This imbalance can lead to damage of crucial biomolecules, including DNA, proteins, and lipids. nih.govijbs.com
This compound's role in mitigating this stress involves several actions. By scavenging ROS, it prevents the initial damage to these molecules. oatext.com For instance, it can help prevent the breakdown of hydrogen bonds in DNA and the degradation of bases. ijbs.com In the case of lipids, it can inhibit the process of peroxidation, which can otherwise compromise membrane integrity. nih.gov
Moreover, some antioxidant compounds can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). mdpi.comnih.gov These enzymes are critical for detoxifying specific ROS. nih.gov For example, SOD converts the superoxide radical into hydrogen peroxide, which is then neutralized to water and oxygen by catalase. nih.govmdpi.com While direct evidence for this compound's effect on these specific enzymes is still emerging, the known activities of similar flavonoids suggest this as a plausible mechanism.
This compound's Anti-Inflammatory Modulatory Actions
This compound has demonstrated potential in modulating inflammatory responses through various in vitro models. Its actions target key components of the inflammatory cascade, from pro-inflammatory mediators to the behavior of immune cells.
Inhibition of Pro-Inflammatory Mediators and Enzymes (e.g., Myeloperoxidase - MPO)
A significant aspect of this compound's anti-inflammatory potential lies in its ability to inhibit pro-inflammatory mediators and enzymes. Inflammation is often characterized by the increased production of molecules like cytokines and chemokines, which orchestrate the inflammatory response. nih.gov
Myeloperoxidase (MPO) is a key pro-inflammatory enzyme found in neutrophils. nih.govresearchgate.net It produces hypochlorous acid (HOCl), a potent oxidizing agent that contributes to tissue damage during inflammation. nih.govresearchgate.net Research has shown that various anti-inflammatory drugs can inhibit MPO activity. nih.gov The mechanism of inhibition often involves the drug promoting the formation of an inactive intermediate of the enzyme. nih.gov Flavonoids, a class of compounds to which this compound belongs, have been shown to inhibit MPO activity, suggesting a potential mechanism for their anti-inflammatory effects. researchgate.net
Beyond MPO, other pro-inflammatory mediators that are often targeted by anti-inflammatory compounds include cyclooxygenase-2 (COX-2) and various interleukins (ILs) like IL-1β and IL-6. researchgate.net The inhibition of these molecules can significantly dampen the inflammatory response.
Modulation of Cellular Inflammatory Responses (e.g., Neutrophil Chemotaxis, Reactive Oxygen Species Production in Phagocytes)
This compound can also modulate the cellular processes that drive inflammation. Neutrophils, a type of white blood cell, are key players in the acute inflammatory response. nih.gov Their migration to the site of inflammation, a process called chemotaxis, is a critical step. mdpi.com Some natural compounds have been shown to interfere with neutrophil chemotaxis, thereby reducing the influx of these inflammatory cells. mdpi.com
Furthermore, upon activation, phagocytic cells like neutrophils and macrophages produce a burst of reactive oxygen species (ROS) to kill pathogens. nih.govfrontiersin.org This "respiratory burst" is mediated by the enzyme NADPH oxidase. ijbs.comnih.gov While essential for host defense, excessive or prolonged ROS production by phagocytes can contribute to tissue damage. nih.govbiorxiv.org this compound's antioxidant properties could potentially mitigate this by scavenging the ROS produced. Additionally, there is evidence that certain compounds can directly modulate the activity of NADPH oxidase, providing another layer of control over inflammatory ROS production. ijbs.com
Signal Transduction Pathways Implicated in Anti-Inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating key signaling pathways. Research indicates its ability to interfere with inflammatory cascades, although specific pathways like NF-κB and MAPKs are still under detailed investigation for their direct interaction with this compound. nih.govfrontiersin.orgyoutube.com Studies have shown that this compound can inhibit the production of pro-inflammatory mediators. ontosight.ai It has a notable inhibitory effect on the chemotactic activity of polymorphonuclear neutrophils (PMNs), which are crucial cells in the inflammatory response. researchgate.netbvsalud.org The compound has been shown to suppress the respiratory burst in whole blood cells, PMNs, and monocytes, indicating a reduction in the production of reactive oxygen species (ROS). researchgate.netbvsalud.org
Furthermore, this compound strongly inhibits the activity of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to inflammatory damage. researchgate.netbvsalud.org Molecular docking studies suggest that this compound interacts with key amino acid residues in the MPO enzyme. researchgate.netbvsalud.org
Elucidation of this compound's Antimicrobial Efficacy and Underlying Mechanisms
This compound has shown promise as an antimicrobial agent, with activity against various microorganisms. ontosight.ai
Antibacterial Activity Against Specific Microorganisms (e.g., Streptococcus pyogenes)
This compound has demonstrated potent antibacterial activity against Streptococcus pyogenes, a Gram-positive bacterium responsible for a range of infections. researchgate.netbvsalud.org In vitro studies have determined its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against this pathogen, highlighting its bactericidal properties. researchgate.netbvsalud.orgnih.gov
| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Streptococcus pyogenes | 15.62 | 31.25 | researchgate.netbvsalud.org |
Antifungal and Antiviral Activity Investigations
The antifungal and antiviral potential of this compound is an emerging area of research. While flavonoids, in general, are known to possess these properties, specific studies on this compound are still developing. ontosight.ai Some reports suggest its potential against certain fungal and viral targets, but comprehensive studies are needed to fully elucidate its spectrum of activity and mechanisms of action in these areas. cqvip.comscispace.comnih.gov
Molecular Targets in Microbial Cells (e.g., Nucleic Acid Synthesis, Cytoplasmic Membrane Function, Energy Metabolism, Biofilm Formation)
The antimicrobial effects of this compound are believed to stem from its interaction with multiple molecular targets within microbial cells. nih.gov
Nucleic Acid Synthesis: Flavonoids can interfere with nucleic acid synthesis, a mechanism that could contribute to this compound's antibacterial action. mdpi.com
Cytoplasmic Membrane Function: Damage to the cytoplasmic membrane is a known mechanism of action for some antibacterial flavonoids. researchgate.net This can lead to the loss of cellular integrity and function.
Energy Metabolism: this compound may disrupt microbial energy metabolism, a critical pathway for bacterial survival. scribd.comriken.jpfrontiersin.orguobasrah.edu.iq
Biofilm Formation: this compound has been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.govjapsonline.comnih.govchiet.edu.eg Studies on similar compounds have shown the ability to reduce biofilm biomass and the metabolic activity of cells within the biofilm. nih.gov
This compound's Role in Anti-Diabetic and Metabolic Regulation
This compound has been investigated for its potential role in managing diabetes and regulating metabolism. researchgate.netscholarsresearchlibrary.comopenaccessjournals.comnih.gov
Inhibition of Glucose-Metabolizing Enzymes (e.g., α-glucosidase, PTP1B)
A key mechanism underlying the anti-diabetic potential of this compound is its ability to inhibit enzymes involved in glucose metabolism.
α-glucosidase: this compound has been shown to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. nih.govjelsciences.com By inhibiting this enzyme, this compound can help to reduce post-meal blood glucose spikes. researchgate.net Molecular docking studies have provided insights into the interaction of this compound with the active site of α-glucosidase. researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B): this compound also exhibits inhibitory activity against PTP1B, an enzyme that plays a negative regulatory role in insulin (B600854) signaling pathways. nih.govresearchgate.net Inhibition of PTP1B can enhance insulin sensitivity. researchgate.net Kinetic studies have suggested a mixed-type inhibition of PTP1B by this compound. nih.gov
| Enzyme | Inhibitory Activity (IC50) | Reference |
| α-glucosidase | 0.29 mM | medchemexpress.com |
| PTP1B | 180.22 μM | nih.govresearchgate.net |
Advanced Glycation End-product (AGE) Formation Inhibition
This compound has demonstrated notable efficacy in inhibiting the formation of advanced glycation end-products (AGEs) in vitro. AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. nih.gov Their accumulation is implicated in the pathogenesis of various diseases, including diabetic complications. The process of glycation involves several stages, starting with the formation of Schiff bases and Amadori products, which are considered early glycation products. frontiersin.orgfrontiersin.org These initial products can then undergo further complex reactions to form irreversible AGEs. nih.gov
The inhibitory effect of compounds on AGE formation can be attributed to several mechanisms, including antioxidant activity and the trapping of reactive carbonyl species like methylglyoxal, which are intermediates in the formation of AGEs. nih.gov Research on various natural compounds has shown a strong correlation between their antioxidant properties and their ability to inhibit glycation. mdpi.com For instance, studies on other natural extracts have demonstrated significant inhibition of AGE formation, which was linked to their antioxidant capacity and their ability to scavenge reactive carbonyl species. nih.gov
In laboratory settings, the antiglycation activity of substances is often evaluated using a bovine serum albumin (BSA)/glucose model. frontiersin.org The fluorescence of AGEs is a key parameter measured to quantify the extent of glycation, and a reduction in fluorescence intensity in the presence of a test compound indicates its inhibitory activity. mdpi.com
Molecular Pathways Involved in Blood Glucose Homeostasis Modulation
The regulation of blood glucose is a complex process involving a network of hormones and signaling pathways primarily centered around the pancreas, liver, and other tissues. nih.gov The pancreas plays a pivotal role by secreting insulin and glucagon (B607659) to lower and raise blood glucose levels, respectively. atrainceu.com
At the cellular level, glucose metabolism encompasses several key processes:
Glycolysis: The breakdown of glucose to produce energy in the form of ATP. nih.gov
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, primarily in the liver, during periods of fasting. nih.govfrontiersin.org
Glycogenesis: The storage of glucose as glycogen (B147801) in the liver and muscles. nih.gov
Glycogenolysis: The breakdown of glycogen to release glucose into the bloodstream. nih.gov
Insulin signaling is a critical pathway in glucose homeostasis. When blood glucose levels rise, insulin is secreted and binds to its receptor on target cells. This initiates a cascade of events, including the phosphorylation of glucose to glucose-6-phosphate by enzymes like glucokinase (in the liver) and hexokinase (in other tissues), effectively trapping glucose within the cell for further metabolism. nih.gov The PI3K/Akt signaling pathway is a major downstream effector of insulin, regulating glucose transport, lipid synthesis, and the suppression of gluconeogenesis. frontiersin.org
Conversely, during periods of low blood glucose, glucagon is released and acts on the liver to stimulate glycogenolysis and gluconeogenesis, thereby increasing blood glucose levels. nih.govatrainceu.com The liver, therefore, acts as a crucial buffer in maintaining stable blood glucose concentrations. nih.gov Any disruptions in these finely tuned hormonal and metabolic pathways can lead to metabolic disorders. nih.gov
Mechanistic Studies of this compound's Antitumor and Cytostatic Effects
Induction of Apoptosis or Cell Cycle Arrest in Neoplastic Cells
This compound and other bioactive compounds can exert their antitumor effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest in cancer cells.
Apoptosis Induction: Apoptosis is a critical mechanism for eliminating damaged or unwanted cells. Morphological changes characteristic of apoptosis include cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. researchgate.net The induction of apoptosis can be assessed using techniques like Hoechst 33342/PI staining and flow cytometry with Annexin V/PI double staining. researchgate.netnih.gov
The process of apoptosis is regulated by a balance between pro-apoptotic proteins (e.g., Bax, Bak, Bid) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). nih.govoncotarget.com An upregulation of pro-apoptotic genes and a downregulation of anti-apoptotic genes can shift the balance towards cell death. nih.gov The tumor suppressor protein p53 plays a crucial role in this process by transcriptionally activating pro-apoptotic genes like BAX. nih.govoncotarget.com
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by uncontrolled cell division due to defects in cell cycle checkpoints. nih.gov Bioactive compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific phases, such as G0/G1, S, or G2/M. oncotarget.comnih.gov
Cell cycle arrest is mediated by the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). oncotarget.comjmb.or.kr For example, the G1 to S phase transition is controlled by the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which phosphorylate the retinoblastoma (Rb) protein. oncotarget.com CDK inhibitors like p21 and p27 can block this process, leading to G1 arrest. jmb.or.krbiomolther.org The tumor suppressor p53 can induce the expression of p21, thereby linking DNA damage signals to cell cycle arrest. oncotarget.com Studies on various compounds have demonstrated their ability to induce G1 arrest by downregulating cyclin D1 and upregulating p21 and p27. biomolther.org
Identification of Molecular Targets in Cancer Pathways
The anticancer effects of this compound and other natural compounds are mediated through their interaction with specific molecular targets and the modulation of key signaling pathways involved in cancer progression.
Several major signaling pathways are frequently dysregulated in cancer and serve as targets for therapeutic intervention:
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. explorationpub.comijmio.com Hyperactivation of this pathway is common in many cancers and contributes to tumor development and resistance to therapy. explorationpub.comijmio.com Inhibition of key components of this pathway, such as PI3K, is a major focus of cancer drug development. ijmio.com
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation, immunity, and cell survival. nih.gov Its aberrant activation is linked to the development of many cancers. nih.gov
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway plays a critical role in cell proliferation, differentiation, and apoptosis. biomolther.org Dysregulation of this pathway, particularly the persistent activation of STAT3, is observed in numerous cancers. biomolther.org
Bioactive compounds can exert their anticancer effects by targeting multiple pathways simultaneously. nih.gov For example, some compounds have been shown to inhibit the PI3K/Akt pathway, leading to a decrease in the expression of downstream targets involved in cell proliferation and survival. nih.gov Others may target the JAK/STAT pathway, resulting in the downregulation of proteins like cyclin D1 and the induction of cell cycle arrest. biomolther.org Network pharmacology is an approach used to predict the potential molecular targets of bioactive compounds and understand their multi-target, multi-pathway mechanisms of action. tmrjournals.com
This compound's Modulation of Melanogenesis and Tyrosinase Activity
This compound has been identified as a modulator of melanogenesis, the complex process of melanin (B1238610) synthesis. Melanin is the primary determinant of skin, hair, and eye color and provides protection against UV radiation. nih.gov The key enzyme in this pathway is tyrosinase. nih.govmdpi.com
Melanogenesis Pathway: Melanogenesis occurs in specialized organelles called melanosomes within melanocytes. The process is initiated by the enzyme tyrosinase, which catalyzes the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA) and the subsequent oxidation of DOPA to dopaquinone. nih.govnih.gov Dopaquinone is a highly reactive intermediate that can then undergo a series of enzymatic and spontaneous reactions to form melanin pigments. nih.gov
Several other enzymes and transcription factors are involved in regulating this pathway:
Tyrosinase-related protein 1 (TRP-1) and Tyrosinase-related protein 2 (TRP-2): These enzymes play roles in the later stages of melanin synthesis. researchgate.net
Microphthalmia-associated transcription factor (MITF): This is a master regulator of melanocyte development and function. nih.govresearchgate.net MITF controls the expression of key melanogenic genes, including TYR (the gene for tyrosinase), TRP-1, and TRP-2. nih.govresearchgate.net
Modulation by this compound: this compound has been shown to inhibit tyrosinase activity. mdpi.com The inhibition of this rate-limiting enzyme is a primary strategy for developing skin-whitening agents. mdpi.com
Mechanisms of Tyrosinase Enzyme Inhibition
This compound, a flavanonol found in various plants of the Moraceae family, has been identified as a direct inhibitor of tyrosinase, the key enzyme in melanin synthesis. medchemexpress.comnih.gov Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis, including the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.govresearchgate.netjst.go.jp By inhibiting this enzyme, this compound effectively curtails the production of melanin.
Studies have classified both (±)2,3-cis-dihydromorin and 2,3-trans-dihydromorin as tyrosinase inhibitors. nih.govnih.govresearchgate.net Kinetic studies have further elucidated the nature of this inhibition. Morin (B1676745), a structurally similar flavonoid, is described as a reversible and competitive inhibitor of tyrosinase. researchgate.net This type of inhibition involves the inhibitor binding to the active site of the free enzyme, thereby preventing the substrate from binding. mdpi.com While this compound itself has been noted for its inhibitory action, one study suggests its activity might be weaker than other flavonoids, positing that the presence of a 3-hydroxy group could present drawbacks for potent inhibition. nih.gov Despite this, research has demonstrated its significant inhibitory properties. For instance, trans-dihydromorin showed potent tyrosinase inhibition with an IC₅₀ value of 9.4 ± 1.3 μM. Another study reported IC₅₀ values of 31.1 µM for (±)2,3-cis-dihydromorin and 21.1 µM for 2,3-trans-dihydromorin. nih.gov
The following table summarizes the reported tyrosinase inhibitory activity of this compound isoforms.
| Compound | IC50 Value (µM) | Source(s) |
| trans-Dihydromorin | 9.4 ± 1.3 | |
| (±)2,3-cis-Dihydromorin | 31.1 | nih.gov |
| 2,3-trans-Dihydromorin | 21.1 | nih.gov |
Effects on Melanin Biosynthesis Pathways
This compound exerts its influence on the melanin biosynthesis pathway, leading to a reduction in melanin content in various cell models. researchgate.nethku.hk The process of melanogenesis is a complex cascade of enzymatic and chemical reactions that results in the formation of melanin pigments. jst.go.jpmdpi.com this compound's primary mechanism for disrupting this pathway is through the direct inhibition of tyrosinase, which is the rate-limiting enzyme. nih.govnih.gov
Regulation of Melanogenesis-Related Proteins (e.g., TRP-1, TRP-2, MITF)
Beyond direct enzyme inhibition, this compound modulates the expression of key proteins that regulate melanogenesis. The microphthalmia-associated transcription factor (MITF) is a master regulator that controls the expression of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). jst.go.jpmdpi.comjmb.or.kr
Research shows that this compound's mechanism involves the downregulation of MITF. researchgate.netchemfaces.com In studies using B16 melanoma cells, trans-dihydromorin was found to induce the post-transcriptional degradation of MITF. researchgate.nethku.hkchemfaces.comresearchgate.net This reduction in MITF protein levels subsequently leads to a significant decrease in the production of its downstream targets, TRP-1 and TRP-2. researchgate.netchemfaces.com
The effect of this compound on these proteins varies between cell types. In B16 cells, the primary mechanism is the post-transcriptional degradation of MITF. researchgate.net However, in normal melan-a melanocytes, trans-dihydromorin suppresses the levels of tyrosinase, TRP-1, and TRP-2 through the downregulation of MITF at both the transcriptional (mRNA) and translational (protein) levels. researchgate.nethku.hkchemfaces.com This dual-level regulation in normal cells highlights its efficacy as a potential hypopigmenting agent. researchgate.netchemfaces.com
The table below summarizes the observed effects of trans-dihydromorin on melanogenesis-related proteins in different cell lines.
| Cell Line | Effect on MITF | Effect on TRP-1 | Effect on TRP-2 | Source(s) |
| B16 Melanoma Cells | Post-transcriptional degradation | Decreased production | Decreased production | researchgate.nethku.hkchemfaces.comresearchgate.net |
| Melan-a Cells | Downregulation (transcriptional and translational) | Decreased levels | Decreased levels | researchgate.nethku.hkchemfaces.com |
Exploration of Further Biological Activities: Immunosuppression and Neuroprotective Potential of this compound
Immunosuppressive Effects on Human Phagocytes
This compound has demonstrated significant immunosuppressive properties by affecting the functions of human phagocytes, such as polymorphonuclear neutrophils (PMNs) and monocytes. researchgate.netbvsalud.orgresearchgate.net These cells are crucial components of the innate immune system, and their overactivity can contribute to chronic inflammation. researchgate.netresearchgate.net
One of the key immunosuppressive effects of this compound is the potent inhibition of the chemotactic activity of PMNs. researchgate.netbvsalud.org Chemotaxis is the process by which immune cells migrate toward a chemical signal at a site of inflammation. This compound was found to inhibit this migration with a half-maximal inhibitory concentration (IC₅₀) value of 5.03 μg/mL. researchgate.netbvsalud.orgresearchgate.net
Furthermore, this compound inhibits the respiratory burst in phagocytes. This process involves the production of reactive oxygen species (ROS), which are essential for killing pathogens but can also cause tissue damage during chronic inflammation. researchgate.netresearchgate.net this compound was shown to inhibit ROS production in whole blood cells, PMNs, and monocytes with IC₅₀ values of 7.88, 7.59, and 7.24 μg/mL, respectively. researchgate.netbvsalud.orgoaji.net
A particularly notable finding is this compound's strong inhibition of myeloperoxidase (MPO) activity in PMNs, with an IC₅₀ value of 5.24 μg/mL. researchgate.netbvsalud.orgresearchgate.net MPO is an enzyme that produces potent oxidants. researchgate.net The inhibitory effect of this compound on MPO was found to be stronger than that of the anti-inflammatory drug indomethacin (B1671933) (IC₅₀ of 24.6 μg/mL). researchgate.netresearchgate.net Molecular docking studies suggest that this compound interacts closely with key amino acid residues in the MPO active site, such as Arg239 and Gln91. researchgate.netbvsalud.org
The immunosuppressive activities of this compound are summarized in the table below.
| Activity | Target Cells | IC50 Value (μg/mL) | Source(s) |
| Inhibition of Chemotaxis | Polymorphonuclear Neutrophils (PMNs) | 5.03 | researchgate.netbvsalud.orgresearchgate.net |
| Inhibition of ROS Production | Whole Blood Cells | 7.88 | researchgate.netbvsalud.orgoaji.net |
| Polymorphonuclear Neutrophils (PMNs) | 7.59 | researchgate.netbvsalud.orgoaji.net | |
| Monocytes | 7.24 | researchgate.netbvsalud.orgoaji.net | |
| Inhibition of Myeloperoxidase (MPO) Activity | Polymorphonuclear Neutrophils (PMNs) | 5.24 | researchgate.netbvsalud.orgresearchgate.net |
Neuroprotective Roles within the Flavonoid Class
This compound belongs to the flavonoid class of polyphenolic compounds, which are widely recognized for their potential health benefits, including neuroprotective effects. biorxiv.orgresearchgate.netmdpi.commdpi.com Flavonoids, as a group, are studied for their ability to modulate signaling pathways crucial for neuronal health, support synaptic plasticity, and exert antioxidant and anti-inflammatory actions within the central nervous system. nih.gov These properties make them promising candidates for research into the prevention and treatment of neurodegenerative diseases. mdpi.com
While the broader class of flavonoids has well-documented neuroprotective potential, direct research specifically investigating the neuroprotective roles of this compound is still emerging. One preprint study has listed this compound among numerous flavonoids reported to have neuroprotective functions. biorxiv.org Additionally, other compounds isolated from the Morus genus, a source of this compound, have shown neuroprotective effects, such as inhibiting tau protein aggregation and possessing anti-Alzheimer's disease potential. targetmol.com However, comprehensive, peer-reviewed studies focusing specifically on the molecular mechanisms behind this compound's potential neuroprotective activity are not yet widely available. The potential is inferred from its classification as a flavonoid and preliminary listings in broader screenings of natural compounds. biorxiv.orgresearchgate.net
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structure-Activity Relationships (SAR) Governing Dihydromorin (B179768) Bioactivity
The specific arrangement of atoms and functional groups in the this compound molecule dictates its interaction with biological targets, thereby determining its bioactivity. Key aspects of its structure, such as the positioning of hydroxyl groups, its three-dimensional orientation, and its core chemical scaffold, have been subjects of scientific investigation.
The number and location of hydroxyl (-OH) groups on the flavonoid skeleton are primary determinants of biological activity, particularly for antioxidant and enzyme-inhibiting properties. For flavonoids in general, certain hydroxylation patterns are known to be critical. For instance, the presence of a catechol group (ortho-dihydroxy groups) in the B-ring, specifically at the C-3' and C-4' positions, is often associated with high antioxidant and radical-scavenging activity. researchgate.netnih.gov this compound possesses hydroxyl groups at the 2' and 4' positions on its B-ring.
Furthermore, studies on various flavonoids have revealed that 5,7-dihydroxylation on the A-ring is an important structural feature for eliciting antibacterial activity. mdpi.com The 3-hydroxyl group on the C-ring also contributes significantly to the antioxidant capacity of flavonoids. bohrium.comnih.gov this compound's structure, featuring hydroxyl groups at positions 3, 5, 7, 2', and 4', combines several of these key features, which likely contributes to its diverse biological effects. The substitution of these hydroxyl groups with methoxyl groups has been shown to decrease the antioxidant activity in related compounds. nih.gov
| Structural Feature | General Importance in Flavonoids | Presence in this compound | Associated Bioactivity |
|---|---|---|---|
| 3',4'-dihydroxy B-ring (Catechol) | High | No (2',4'-dihydroxy) | Antioxidant, Radical Scavenging researchgate.netnih.gov |
| 5,7-dihydroxy A-ring | High | Yes | Antibacterial mdpi.com |
| 3-hydroxy C-ring | High | Yes | Antioxidant bohrium.comnih.gov |
Chirality plays a pivotal role in the biological activity of natural compounds, as stereoisomers can exhibit different interactions with chiral biological targets like enzymes and receptors. nih.govnih.gov this compound has two chiral centers at the C2 and C3 positions of its C-ring, leading to different possible stereoisomers. The naturally occurring form is typically the (2R,3R) stereoisomer.
The spatial arrangement of the B-ring at position C2 and the hydroxyl group at position C3 is critical. Research comparing stereoisomers of this compound has shown differences in their bioactivity. For instance, one study identified that 2,3-trans-dihydromorin exhibited a tyrosinase inhibitory IC50 value of 21.1 µM, which was different from another form of this compound with an IC50 of 31.1 µM, highlighting that stereochemistry influences its enzyme-inhibiting potential. nih.gov This demonstrates that the specific three-dimensional structure is a key factor in how effectively the molecule can bind to and modulate the function of its biological targets.
This compound is classified as a flavanonol, a subclass of flavanones, which are characterized by a saturated C2-C3 bond in the C-ring. This structural feature distinguishes it from flavones and flavonols, which have a C2=C3 double bond. The saturation at the C2-C3 bond makes the C-ring non-planar and is considered an important structural feature for certain biological activities.
Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
QSAR models are computational and statistical tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in predicting the activity of new chemical entities and in understanding the molecular properties that govern their bioactivity.
While specific QSAR models developed exclusively for this compound are not extensively documented, numerous QSAR studies have been performed on the broader class of flavonoids, particularly concerning their antioxidant activities. nih.govsemanticscholar.orgnih.gov The development of such a predictive model typically involves several key steps:
Data Set Selection : A training set of flavonoid molecules with known biological activities (e.g., antioxidant capacity measured by IC50 values) is compiled.
Descriptor Calculation : Various molecular descriptors are calculated for each flavonoid in the training set. These can include constitutional descriptors, topological indices, quantum chemical parameters (like Fukui indices), and 3D properties. nih.govsemanticscholar.org
Model Generation : A statistical method is used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Validation : The predictive power of the generated model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness. nih.gov
Such models, once validated, can be used to predict the activity of other flavonoids, including this compound, and to guide the design of new derivatives with potentially enhanced bioactivity.
The analysis of structure-activity relationships, particularly in the development of QSAR models, relies on various statistical methods to correlate molecular descriptors with biological activity. For flavonoids, several statistical techniques have been commonly employed.
One prominent method is Partial Least Squares (PLS) , a regression technique that is particularly useful when the number of predictor variables (descriptors) is large and potentially correlated. nih.gov PLS reduces the dimensionality of the data by creating latent variables, which are then used to build the regression model.
Another common approach is Multilinear Regression (MLR) . MLR is used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov For a model to be effective, the selected descriptors should be independent of each other.
These statistical methods form the core of QSAR studies, allowing researchers to quantify the relationship between a molecule's structure and its function, thereby enabling the prediction of activity for untested compounds and providing insights into their mechanism of action. nih.gov
Computational Chemistry Approaches in this compound Research
Computational chemistry provides powerful tools to investigate the properties and potential biological activities of molecules like this compound at an atomic level. These methods allow for the prediction of electronic structure, reactivity, and interactions with biological targets, offering insights that can guide experimental research. This section outlines the application of key computational techniques in the study of this compound.
Density Functional Theory (DFT) for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is a popular and versatile tool for calculating molecular properties and has been extensively used to compute the electronic structure of molecules in both gas and aqueous phases. mdpi.com DFT allows for the calculation of various electronic properties that are crucial for understanding a molecule's reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net
Molecular Docking Simulations for Ligand-Protein Interactions (e.g., MPO, Tyrosinase, Parkin Protein)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com This method is widely used in drug discovery to simulate the interaction between a small molecule (ligand) and a protein's binding site. nih.govnih.gov By calculating the binding affinity and analyzing the interaction patterns, researchers can hypothesize the inhibitory potential of a compound against a specific biological target.
Myeloperoxidase (MPO): MPO is an enzyme involved in inflammatory processes and oxidative stress. researchgate.netnih.gov Molecular docking could be used to investigate whether this compound can bind to the MPO active site, potentially inhibiting its activity. researchgate.netnih.gov However, specific molecular docking studies of this compound with MPO have not been reported.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents that address hyperpigmentation. nih.govresearchgate.net Docking simulations are frequently used to identify and characterize tyrosinase inhibitors by examining their binding within the enzyme's active site, which contains copper ions. mdpi.comresearchgate.net A search of the scientific literature did not yield specific studies on the molecular docking of this compound with tyrosinase.
Parkin Protein: Parkin is an E3 ubiquitin ligase implicated in Parkinson's disease. nih.govthesciencepublishers.com Identifying molecules that can bind to and modulate Parkin activity is an area of active research. nih.govapacsci.comresearchgate.net While docking studies have been performed for various flavonoids and natural compounds with the Parkin protein, specific simulations detailing the interaction between this compound and Parkin are not currently published. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.orgebsco.com MD simulations provide detailed information on the conformational changes and flexibility of both ligands and proteins, as well as the stability of their complexes. mdpi.comnih.gov This technique is crucial for validating the results of molecular docking, as it can assess whether the predicted binding pose is stable over a period of simulated time. nih.gov It allows for the observation of how the ligand and protein adapt to each other and the role of solvent molecules in the binding process.
A review of the literature indicates that molecular dynamics simulations specifically focused on this compound, either in isolation to study its conformational landscape or in complex with a protein target to assess binding stability, have not yet been published.
Quantum Mechanical Calculations for Antioxidant Mechanisms (e.g., Bond Dissociation Enthalpy - BDE, Ionization Potential - IP, Proton Dissociation Enthalpy - PDE)
Quantum mechanical calculations are essential for elucidating the mechanisms behind the antioxidant activity of phenolic compounds like flavonoids. frontiersin.orgnih.gov Several key parameters are calculated to predict the favored antioxidant pathway:
Bond Dissociation Enthalpy (BDE): BDE is the energy required to homolytically break a bond, in this case, the O-H bond of the hydroxyl groups. libretexts.orgchemguide.co.uk A lower BDE value for a specific hydroxyl group indicates that hydrogen atom transfer (HAT) from that site is more favorable, which is a primary mechanism for radical scavenging. nih.govnih.gov
Ionization Potential (IP): IP is the energy required to remove an electron from a molecule. nih.govresearchgate.net This parameter is relevant to the single-electron transfer followed by proton transfer (SET-PT) mechanism. A lower IP suggests a greater ease of electron donation to a radical species. nih.gov
Proton Dissociation Enthalpy (PDE): PDE relates to the ease of proton loss from a hydroxyl group. researcher.liferesearchgate.net This value is important for the sequential proton-loss electron-transfer (SPLET) mechanism, which is significant in polar solvents.
Detailed quantum mechanical studies calculating the BDE, IP, and PDE values for the specific hydroxyl groups of the this compound structure are not available in the published literature. Such data would be critical for a comprehensive understanding of its antioxidant potential and the relative importance of different radical-scavenging mechanisms.
Interactive Data Table: Computational Parameters for this compound
| Computational Method | Target/Parameter | Findings for this compound |
| Density Functional Theory (DFT) | Electronic Properties & Reactivity | Data not available in the literature |
| Molecular Docking | Myeloperoxidase (MPO) | No specific studies reported |
| Molecular Docking | Tyrosinase | No specific studies reported |
| Molecular Docking | Parkin Protein | No specific studies reported |
| Molecular Dynamics (MD) | Conformational Analysis & Binding Stability | No specific studies reported |
| Quantum Mechanics | Bond Dissociation Enthalpy (BDE) | Data not available in the literature |
| Quantum Mechanics | Ionization Potential (IP) | Data not available in the literature |
| Quantum Mechanics | Proton Dissociation Enthalpy (PDE) | Data not available in the literature |
Advanced Analytical Methodologies for Dihydromorin Research
Chromatographic Separation and Purification Methodologies for Dihydromorin (B179768)
Chromatography is fundamental to this compound research, enabling its separation from other related compounds within a plant extract. The choice of technique depends on the objective, whether for quantitative analysis or for obtaining pure material for further study.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant techniques for the analytical determination of this compound. These methods offer high resolution, sensitivity, and reproducibility for quantifying this compound in various samples, such as extracts from Morus or Artocarpus species. nih.govacs.org UHPLC, by using columns with smaller particle sizes, provides faster analysis times and improved separation efficiency compared to conventional HPLC. x-mol.net
These methods typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous solvent (often with a pH-modifying acid like phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. chemfaces.comchula.ac.th Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, often set at a wavelength around 230 nm or 302 nm. chemfaces.comjournalggm.org In several studies, HPLC methods have been developed for the simultaneous determination of this compound alongside other flavonoids and phenolic compounds, which is crucial for the chemical profiling and quality control of herbal extracts. nih.govacs.org
| Method | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Not Specified | Acetonitrile-0.1% Phosphoric acid H₂O (Gradient) | UV (230 nm) | General analysis | chemfaces.com |
| UHPLC-MS/MS | Not Specified | Not Specified | MS/MS | Simultaneous determination in rat plasma and tissues | x-mol.net |
| HPLC-ESI-MS | Not Specified | Not Specified | ESI-MS | Qualitative and quantitative analysis in Mori Cortex | nih.gov |
| HPLC | Not Specified | Not Specified | UV (302 nm) | Compositional evaluation of Maclura cochinensis extract | journalggm.org |
| HPLC | Not Specified | Not Specified | Not Specified | Marker compound for chemical profiling of Artocarpus heterophyllus | acs.org |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.comopenaccessjournals.com However, its direct application to flavonoids like this compound is limited due to their low volatility and thermal instability at the high temperatures required for GC analysis. For a non-volatile compound to be analyzed by GC, it must first be chemically modified in a process called derivatization. nih.gov This process converts polar functional groups (like the hydroxyl groups in this compound) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov While GC is a cornerstone technique in many areas of chemical analysis, including the food and pharmaceutical industries, its use for this compound is not widely reported in the literature, with HPLC and UHPLC being the preferred methods. phenomenex.comdrawellanalytical.com
While analytical chromatography aims to identify and quantify substances, the goal of preparative chromatography is to isolate and purify a specific compound from a mixture in larger quantities. diva-portal.orgrotachrom.comwelch-us.com This is a critical step for obtaining pure this compound for structural elucidation and biological activity studies. iipseries.org Techniques such as repeated silica (B1680970) gel column chromatography have been successfully used to isolate this compound from the extracts of plants like Maclura cochinensis. journalggm.org More advanced methods like centrifugal partition chromatography (CPC) have also been employed for the preparative-scale isolation of this compound and other phenolic compounds from sources like Cudrania tricuspidata. researchgate.net Preparative HPLC, which uses larger columns and higher flow rates than its analytical counterpart, is another powerful tool for obtaining high-purity compounds. welch-us.com
Spectroscopic and Spectrometric Techniques for this compound Structural Elucidation
Once this compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques that provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for elucidating the structure of organic molecules like this compound. jchps.comresearchgate.net The process typically involves a suite of experiments.
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms (protons) in the molecule. jchps.com The chemical shift, integration, and splitting pattern (multiplicity) of each signal reveal details about the proton's location and its proximity to other protons. hw.ac.uk
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in the structure gives a distinct signal.
2D NMR: Experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. chemfaces.com HMQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range correlations between protons and carbons separated by two or three bonds. This data allows for the unambiguous assembly of the molecular structure. chemfaces.com
The combination of these NMR techniques was used to identify the structure of this compound isolated from Artocarpus heterophyllus. chemfaces.com
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| ¹H NMR | Number, environment, and connectivity of protons. | Confirms the presence and arrangement of protons on the flavonoid skeleton. chemfaces.com |
| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Defines the carbon backbone of the this compound molecule. chemfaces.com |
| 2D NMR (HMQC, HMBC) | Direct and long-range correlations between ¹H and ¹³C nuclei. | Establishes the precise connectivity of atoms to build the final structure. chemfaces.com |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. khanacademy.org When coupled with a chromatographic system (like LC-MS or UHPLC-MS), it is a powerful tool for both identifying and quantifying compounds in a mixture. nih.govx-mol.netcreative-proteomics.com MS provides the molecular weight of the compound, which is a critical piece of data for determining its molecular formula. chemfaces.com
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. mdpi.comeuropa.eu Tandem mass spectrometry (MS/MS) involves isolating the molecular ion of the target compound and fragmenting it to produce a characteristic pattern of product ions. This fragmentation pattern acts as a structural fingerprint. For this compound, analysis in negative ion mode typically shows a pseudomolecular ion [M-H]⁻ at an m/z of 303. researchgate.net Subsequent fragmentation (MS/MS) often results in a prominent fragment ion at m/z 125, which corresponds to the anion of phloroglucinol (B13840) and is characteristic of the A-ring structure of the flavonoid. researchgate.net
| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| HPLC-ESI-MS/MS | Negative | 303 [M-H]⁻ | 125 | researchgate.net |
| HRMS-Orbitrap | Negative & Positive | Not Specified | Not Specified | mdpi.com |
| LC-HRMS | Not Specified | Not Specified | Not Specified | europa.eu |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used to elucidate the structural features and electronic properties of chemical compounds.
Infrared (IR) Spectroscopy
IR spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations such as stretching and bending of chemical bonds. wikipedia.orglibretexts.org Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for a molecule. libretexts.org This technique is widely used for the identification of functional groups in both organic and inorganic compounds. wikipedia.orglibretexts.org
For this compound, a flavonoid, the IR spectrum reveals key functional groups. The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the dihydropyran ring is observed at slightly lower wavenumbers. The carbonyl (C=O) stretching of the γ-pyrone ring is a prominent feature, usually found in the 1640-1690 cm⁻¹ range. Additionally, C=C stretching vibrations from the aromatic rings are expected between 1450 and 1600 cm⁻¹. The region below 1400 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are characteristic of the entire molecule.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretching | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretching | 3000-3100 |
| Aliphatic C-H | C-H Stretching | 2850-3000 |
| Carbonyl (C=O) | C=O Stretching | 1640-1690 |
| Aromatic C=C | C=C Stretching | 1450-1600 |
| C-O | C-O Stretching | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between different energy levels. For flavonoids like this compound, the UV-Vis spectrum is characterized by two major absorption bands, typically referred to as Band I and Band II.
Band I , appearing in the 300–400 nm range, is associated with the electronic transitions in the B-ring cinnamoyl system.
Band II , observed in the 240–285 nm range, arises from the electronic transitions in the A-ring benzoyl system.
The specific wavelengths and intensities of these bands can be influenced by the substitution pattern on the flavonoid skeleton and the solvent used for analysis. The UV-Vis spectrum of this compound is expected to show these characteristic bands, providing information about its chromophoric system.
| Absorption Band | Associated Structural Moiety | Typical Wavelength Range (nm) |
|---|---|---|
| Band I | B-ring Cinnamoyl System | 300-400 |
| Band II | A-ring Benzoyl System | 240-285 |
Interfacing and Advanced Detection Strategies in this compound Analysis
The analysis of this compound in complex matrices, such as natural product extracts, necessitates the use of advanced and highly selective analytical techniques. Hyphenated chromatographic methods and specialized detection strategies have become indispensable tools for the separation, identification, and characterization of this compound and related compounds.
The coupling of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides powerful platforms for the comprehensive analysis of complex mixtures. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique combines the separation power of LC with the high sensitivity and specificity of MS. wikipedia.org LC-MS is widely used for the identification and quantification of compounds in complex samples. wikipedia.org For this compound analysis, LC-MS can provide the molecular weight and fragmentation patterns, which are crucial for its structural confirmation, especially in intricate biological or plant-based samples. wikipedia.orgamericanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) coupled with LC can further yield the elemental composition of this compound and its metabolites. americanpharmaceuticalreview.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : LC-NMR directly links LC separation with NMR detection, allowing for the acquisition of detailed structural information of the separated compounds. mdpi.combocsci.com This is particularly valuable for the unambiguous identification of isomers, which can be challenging with MS alone. wiley.com LC-NMR can be operated in different modes, including on-flow, stopped-flow, and loop collection, to accommodate varying sample concentrations and analytical needs. mdpi.comwiley.com
LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance) : To overcome the sensitivity limitations of conventional LC-NMR, the LC-SPE-NMR technique has been developed. nih.gov In this setup, the peaks of interest eluting from the LC column are trapped on solid-phase extraction (SPE) cartridges. montana.edu The trapped analytes can then be eluted with a deuterated solvent and analyzed by NMR, often after multiple trappings to increase concentration. nih.gov This approach significantly enhances sensitivity and allows for the acquisition of two-dimensional NMR spectra for detailed structural elucidation of low-concentration compounds like this compound in natural extracts. nih.gov
| Technique | Primary Application | Key Advantages |
|---|---|---|
| LC-MS | Identification and Quantification | High sensitivity, molecular weight determination, structural information from fragmentation. wikipedia.orgamericanpharmaceuticalreview.com |
| LC-NMR | Unambiguous Structure Elucidation | Distinguishes between isomers, provides detailed structural information. mdpi.comwiley.com |
| LC-SPE-NMR | Analysis of Low-Concentration Analytes | Increased sensitivity through analyte concentration, enables 2D NMR of trace compounds. nih.govnih.gov |
These techniques integrate biochemical assays directly with HPLC separation, enabling the rapid screening and identification of bioactive compounds from complex mixtures.
Online HPLC-Biochemical Detection : This method involves coupling an HPLC system with a post-column biochemical assay. nih.govmdpi.com As compounds are separated by the HPLC column, they are mixed with reagents for a specific biochemical reaction (e.g., enzyme inhibition, antioxidant activity). mdpi.comnih.gov A detector then measures the bioactivity, allowing for the direct identification of active compounds in the chromatogram. nih.gov This approach is highly efficient for screening natural product extracts for compounds like this compound that may possess specific biological activities. nih.gov
Bio-Affinity Chromatography : This is a type of affinity chromatography where the stationary phase has a biologically relevant molecule (e.g., an enzyme, receptor, or antibody) immobilized on it. fredhutch.orgnavigo-proteins.com When a mixture containing this compound is passed through the column, it will selectively bind to the immobilized biomolecule if there is a specific interaction. After washing away non-binding components, the bound this compound can be eluted and collected for further analysis. This technique is highly selective for isolating compounds with affinity for a specific biological target.
These advanced affinity-based screening methods are used to identify ligands for specific biological targets directly from complex mixtures.
Cellular Membrane Affinity Chromatography (CMAC) : CMAC utilizes stationary phases where cell membranes containing functional transmembrane proteins (e.g., receptors, transporters) are immobilized. nih.govsrce.hr This technique allows for the study of interactions between compounds and membrane proteins in a near-native environment. srce.hrnih.gov It is a powerful tool for screening natural product extracts to find molecules like this compound that can bind to specific membrane targets. srce.hriapchem.org
Ligand Fishing Assays : Ligand fishing is a broader term for techniques designed to "fish out" potential ligands for a specific target from a complex mixture. mdpi.comspringernature.com This is often achieved by immobilizing the target protein on a solid support (e.g., magnetic beads, chromatography resin). mdpi.comnih.gov The mixture is incubated with the immobilized target, and after washing, the bound ligands are eluted and identified, typically by HPLC-MS. nih.gov This method is highly effective for discovering novel bioactive compounds, such as enzyme inhibitors or receptor ligands, from natural sources. mdpi.comnih.gov
Validation Protocols for Analytical Method Development in this compound Research
The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. elementlabsolutions.comnetpharmalab.es For this compound research, any newly developed analytical method for its quantification or characterization must undergo a rigorous validation process, typically following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). elementlabsolutions.comparticle.dk
The key parameters that are evaluated during method validation include:
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com
Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy : The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels:
Repeatability : Precision under the same operating conditions over a short interval of time.
Intermediate Precision : Precision within the same laboratory but on different days, with different analysts, or different equipment.
Reproducibility : Precision between different laboratories.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). elementlabsolutions.com It provides an indication of its reliability during normal usage.
Stability : The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
| Validation Parameter | Description |
|---|---|
| Specificity/Selectivity | Ensures the method measures only the intended analyte. elementlabsolutions.com |
| Linearity | Confirms a proportional relationship between concentration and response. |
| Range | Defines the upper and lower concentration limits of the method. |
| Accuracy | Measures how close the results are to the true value. elementlabsolutions.com |
| Precision | Assesses the consistency and reproducibility of the results. |
| Limit of Detection (LOD) | The minimum concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | The minimum concentration that can be reliably quantified. |
| Robustness | Evaluates the method's resistance to small changes in parameters. elementlabsolutions.com |
| Stability | Determines how long the analyte is stable under specific conditions. |
A validation protocol should be established before conducting the experiments, outlining the procedures and acceptance criteria for each parameter. particle.dksaspublishers.com The results of the validation study are then documented in a validation report, which provides evidence that the analytical method is suitable for its intended purpose in this compound research. saspublishers.com
Ecological Role and Environmental Interactions of Dihydromorin
Role of Dihydromorin (B179768) in Plant Chemical Ecology and Defense Mechanisms
Plants possess an innate immune system that recognizes and responds to invading pathogens. frontiersin.orgnih.govmdpi.com This system relies on the detection of pathogen-associated molecular patterns (PAMPs), which triggers a defense response known as pattern-triggered immunity (PTI). mdpi.com Flavonoids, the class of compounds to which this compound belongs, are known to be involved in these defense mechanisms. wikipedia.org
Research has demonstrated the antibacterial properties of this compound. For instance, it has shown a strong effect against Streptococcus pyogenes, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 15.62 and 31.25 μg/mL, respectively. researchgate.net This antibacterial activity suggests a direct role for this compound in inhibiting the growth of pathogenic bacteria. researchgate.net The compound also exhibits anti-inflammatory properties by inhibiting the activity of myeloperoxidase (MPO) in neutrophils, an enzyme involved in the production of reactive oxygen species (ROS) to kill pathogens. researchgate.net While ROS are crucial for pathogen elimination, their overproduction can damage host tissues; by modulating MPO activity, this compound may help to control the inflammatory response and limit self-damage during infection. researchgate.net
The production of secondary metabolites like this compound is a key component of both constitutive (always present) and induced (produced in response to attack) plant defenses. wikipedia.orgnih.gov These chemical defenses can act as toxins or repellents to a wide range of organisms, including bacteria and fungi. wikipedia.org
Plants produce a variety of secondary metabolites, also known as allelochemicals, to deter herbivores. wikipedia.org These compounds can act as toxins, reduce the digestibility of plant tissues, or serve as repellents. wikipedia.orgvaia.com Flavonoids are among the phenolic compounds that play a significant role in antiherbivore defense. wikipedia.org
While direct studies on this compound's specific role in herbivore deterrence are limited, the general functions of flavonoids suggest its potential involvement. These compounds can impart a bitter or astringent taste to plant tissues, making them less palatable to herbivores. vaia.com Furthermore, some flavonoids can interfere with the digestion and nutrient absorption of herbivores, thereby reducing their growth and fitness. nih.gov The presence of compounds like this compound within plant tissues contributes to a complex chemical profile that can deter feeding by a wide range of generalist herbivores. plos.org However, specialist herbivores may evolve to tolerate or even detoxify specific plant compounds. nih.gov
It is important to note that the effectiveness of chemical defenses can be influenced by various factors, including the concentration of the compound, the specific herbivore species, and the presence of other defensive compounds. nih.gov
Interactions of this compound with Rhizospheric and Soil Microbial Ecosystems
The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity. mdpi.comwikipedia.org Plants release a variety of compounds, including flavonoids, into the rhizosphere, which can influence the composition and function of the soil microbial community. wikipedia.orguliege.be
The release of secondary metabolites like flavonoids into the soil can have a significant impact on the microbial communities present. frontiersin.org These compounds can act as signaling molecules, attracting beneficial microbes or inhibiting the growth of pathogenic ones. uliege.be The composition of root exudates, which includes flavonoids, helps to shape the specific microbial community associated with a particular plant species. uliege.be
Soil microbes play a crucial role in nutrient cycling, soil structure, and plant health. ceh.ac.uknih.gov They are responsible for the decomposition of organic matter and the transformation of essential nutrients like nitrogen and phosphorus into forms that are available to plants. ceh.ac.uknih.gov By influencing the microbial community, compounds like this compound can indirectly affect these vital soil processes. The interactions between plant roots and soil microbes are complex and can be beneficial, harmful, or neutral for the plant. mdpi.com The presence of specific flavonoids can select for certain microbial populations, which in turn can influence plant growth and health. plos.org For example, some soil microbes can produce antibiotics that protect plants from pathogens, while others can produce plant growth-promoting hormones. plos.org
The structure and diversity of the rhizosphere microbial community can be affected by various factors, including soil type, plant species, and the plant's developmental stage. uliege.beresearchgate.netnih.gov The introduction of flavonoids like this compound into this environment adds another layer of complexity to these interactions.
The antimicrobial and potential insect-deterrent properties of this compound suggest its possible application in agriculture. Biopesticides, which are derived from natural materials like plants and microorganisms, are considered a more environmentally friendly alternative to synthetic pesticides. bocsci.comjkpi.org They are often biodegradable and have a lower risk of causing harm to non-target organisms. bocsci.com
Given its demonstrated antibacterial activity, this compound could be explored as a component of a biopesticide formulation to manage certain plant diseases. researchgate.netbocsci.com The development of biopesticides often involves identifying naturally occurring compounds with potent biological activity. nih.gov
Furthermore, some flavonoids and other plant-derived compounds can act as plant growth regulators. sigmaaldrich.comlainco.com These substances can influence various physiological processes in plants, such as cell division, elongation, and differentiation. sigmaaldrich.com While there is no direct evidence to suggest that this compound itself functions as a growth regulator, this is an area that could warrant further investigation. The use of naturally derived compounds as growth regulators could offer a sustainable approach to improving crop yields and quality. lainco.com
Table 1: Potential Agricultural Applications of this compound
| Application Area | Potential Role of this compound | Supporting Evidence |
|---|---|---|
| Biopesticide | Active ingredient against bacterial pathogens. | Demonstrated antibacterial activity against Streptococcus pyogenes. researchgate.net Natural compounds are a source for biopesticides. bocsci.comeorganic.orgcrodaagriculture.com |
| Growth Regulator | Potential to influence plant physiological processes. | Flavonoids are a class of compounds known to have growth-regulating properties. sigmaaldrich.com |
Biogeochemical Cycling and Environmental Fate of this compound
When plants containing this compound decompose, the compound is released into the soil. Here, it can be subject to various degradation processes, primarily driven by microbial activity. nih.govepa.gov Soil microorganisms possess a vast array of enzymes capable of breaking down complex organic molecules. nih.gov The rate and pathway of this compound degradation will depend on factors such as the composition of the microbial community, soil type, temperature, and moisture content. nih.govpjoes.comeuropa.eu
The ultimate fate of this compound in the environment is likely its mineralization into simpler inorganic compounds, such as carbon dioxide and water, through microbial respiration. covenantuniversity.edu.ng This process is a fundamental part of the carbon cycle, where organic carbon is returned to the atmosphere. covenantuniversity.edu.ng Some of the compound or its degradation products may also be incorporated into the soil organic matter, contributing to its stability and fertility. frontiersin.org The persistence of this compound in the environment is expected to be relatively low due to its natural origin and susceptibility to microbial degradation. nih.gov
Role in Carbon and Nutrient Sequestration within Plant Systems
While this compound does not participate directly in photosynthesis or nutrient uptake, its role in carbon and nutrient sequestration is understood as an indirect effect of its protective functions. Environmental stresses are known to inhibit plant growth and reduce the efficiency of photosynthesis and nutrient cycling. doraagri.comnih.gov By helping to mitigate these stresses, this compound supports the plant's primary metabolic functions, allowing for sustained growth and biomass accumulation. Healthier and more robust plants are more effective at capturing atmospheric carbon and sequestering it in their tissues over their lifespan. emanresearch.org
This compound is found concentrated in the heartwood of several tree species, such as Morus mesozygia and Artocarpus heterophyllus. prota4u.orgresearchgate.netresearchgate.net The heartwood is a dense, long-term carbon store in trees. The presence of stable secondary metabolites like this compound within this woody biomass is part of the plant's strategy for long-term carbon storage. Furthermore, healthy plants supported by protective compounds develop more extensive root systems, which improves nutrient uptake and contributes to soil organic carbon through root exudates and decomposition. cropnutrition.com
Table 1: Plant Sources of this compound and Location of Compound This interactive table shows plant species known to contain this compound and the specific parts of the plant where the compound is typically found, which correspond to sites of long-term carbon storage.
| Plant Species | Family | Plant Part Containing this compound | Reference |
| Artocarpus heterophyllus (Jackfruit) | Moraceae | Heartwood, Twigs | wikipedia.orgresearchgate.netphcogrev.com |
| Morus nigra (Black Mulberry) | Moraceae | Not Specified | wikipedia.org |
| Morus alba (White Mulberry) | Moraceae | Not Specified | wikipedia.org |
| Maclura pomifera (Osage-Orange) | Moraceae | Not Specified | wikipedia.org |
| Artocarpus dadah | Moraceae | Bark, Twigs | wikipedia.org |
| Morus mesozygia | Moraceae | Heartwood | prota4u.org |
Contribution to Environmental Stress Resistance (e.g., Oxidative Stress in Plants)
Plants are frequently exposed to environmental challenges such as extreme temperatures, drought, and pathogen attacks, which can lead to a condition known as oxidative stress. mdpi.comappleacademicpress.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to neutralize these harmful molecules. nih.gov ROS can damage vital cellular components like lipids, proteins, and nucleic acids, ultimately impairing growth and survival. mdpi.com
This compound contributes significantly to environmental stress resistance through its potent antioxidant properties. researchgate.netontosight.ai As a flavonoid, its chemical structure allows it to effectively scavenge free radicals and inhibit the enzymes that produce them, thus protecting plant cells from oxidative damage. ontosight.ai Research into the bioactivity of this compound, although conducted on human cell lines, demonstrates its intrinsic and powerful antioxidant capabilities. In one study, this compound was shown to strongly inhibit ROS production in various cell types and also suppress the activity of myeloperoxidase (MPO), an enzyme involved in generating oxidative stress. researchgate.net This inherent antioxidant capacity is a key mechanism for enhancing stress tolerance in the plants that produce it.
The compound's protective role also extends to biotic stresses. For instance, the presence of this compound in the heartwood of Morus mesozygia is directly linked to the wood's resistance against certain wood-rot fungi. prota4u.org This demonstrates a specific, targeted role in defending the plant against biological threats, which are another form of environmental stress. By protecting against both abiotic (oxidative) and biotic (fungal) stresses, this compound helps maintain the plant's structural and physiological integrity, enabling it to survive and thrive in challenging environments. prota4u.orgresearchgate.net
Table 2: Antioxidant Activity of this compound This interactive table displays the inhibitory concentrations (IC₅₀) of this compound against reactive oxygen species (ROS) and myeloperoxidase (MPO), highlighting its significant antioxidant potential. Data is derived from a study on human phagocytes. researchgate.net
| Target | Cell Type | IC₅₀ (μg/mL) | Reference |
| ROS Production | Whole Blood | 7.88 | researchgate.net |
| ROS Production | Polymorphonuclear Neutrophils (PMNs) | 7.59 | researchgate.net |
| ROS Production | Monocytes | 7.24 | researchgate.net |
| Myeloperoxidase (MPO) Activity | Polymorphonuclear Neutrophils (PMNs) | 5.24 | researchgate.net |
Emerging Research Avenues and Future Perspectives
Integration of Systems Biology Approaches (Omics Technologies) in Dihydromorin (B179768) Research
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to understand the complex biological interactions of this compound. nih.govfrontiersin.org Systems biology, which aims to comprehend the intricate networks within biological systems, is set to revolutionize this compound research. nih.govscirp.org By employing these high-throughput techniques, researchers can move beyond studying single molecular targets to elucidating the comprehensive effects of this compound on cellular pathways and networks. nih.govfrontiersin.org
This holistic approach can help in identifying previously unknown molecular players and mechanisms influenced by this compound. frontiersin.org For instance, integrating multi-omics data can reveal how this compound modulates gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) simultaneously. nih.govfrontiersin.org This integrated understanding is crucial for deciphering the compound's multifaceted activities and for the development of more targeted and effective therapeutic strategies. oatext.com The ultimate goal is to create a "digital plant" or a comprehensive model that can predict the systemic effects of compounds like this compound, thereby accelerating research and development. scirp.org
Innovations in Material Science and Nanotechnology: this compound-Mediated Syntheses
Recent advancements in material science and nanotechnology have opened up new possibilities for the application of natural compounds like this compound. nih.gov One of the most promising areas is the use of plant-derived compounds in the green synthesis of metallic nanoparticles. nih.govscirp.org This eco-friendly approach utilizes the reducing and stabilizing properties of phytochemicals to produce nanoparticles, avoiding the harsh chemicals and high energy consumption associated with traditional physical and chemical methods. nih.govmdpi.com
This compound, with its rich chemical structure, holds potential as a precursor in the synthesis of various nanoparticles. nih.govump.edu.my These biosynthesized nanomaterials could have a wide range of applications, from biomedical devices to drug delivery systems. nih.gov The solution combustion synthesis (SCS) method, for example, is a versatile technique for creating nano-sized materials and could potentially be adapted for this compound-mediated synthesis. nd.edu The resulting nanoparticles may exhibit unique properties and enhanced biological activities, paving the way for novel therapeutic and industrial applications.
Bio-Inspired Design and Rational Discovery of this compound Analogues
The structure of this compound serves as a valuable template for the design and synthesis of novel analogues with potentially enhanced or more specific biological activities. units.it By understanding the structure-activity relationships of this compound, particularly its interactions with biological targets like enzymes, researchers can rationally design new molecules. mdpi.com For example, modifications to the flavonoid backbone or the strategic addition of functional groups could lead to analogues with improved potency or selectivity as enzyme inhibitors. mdpi.comtandfonline.com
Computational modeling and docking studies are powerful tools in this process, allowing for the virtual screening and prediction of the binding affinities of newly designed analogues. tandfonline.com This bio-inspired approach has been successfully applied to other flavonoids and natural phenols to develop potent inhibitors of enzymes like tyrosinase. mdpi.comtandfonline.com The knowledge gained from studying naturally occurring compounds like this compound can thus fuel the discovery of a new generation of therapeutic agents. units.it
Standardization and Harmonization of this compound Isolation and Characterization Protocols
A significant challenge in the research and development of natural products is the lack of standardized protocols for isolation and characterization. gene-quantification.de To ensure the quality, consistency, and comparability of research findings on this compound, it is crucial to establish and harmonize these methods. rjptonline.orgsciencebiology.org This includes standardizing the collection of plant material, the extraction procedures, and the analytical techniques used for purification and identification. gene-quantification.deresearchgate.net
Different extraction methods can yield varying concentrations and profiles of bioactive compounds, highlighting the need for optimized and reproducible protocols. mdpi.com Techniques like High-Performance Thin-Layer Chromatography (HPTLC) and other advanced analytical methods can serve as valuable tools for the qualitative and quantitative analysis of this compound in plant extracts and finished products. brieflands.com Establishing chemical markers and implementing rigorous quality control measures will be essential for the reliable and effective translation of this compound research into practical applications. sciencebiology.org
Identified Research Gaps and Future Trajectories in this compound Investigations
Despite the growing body of research on this compound, several knowledge gaps remain, presenting exciting opportunities for future investigations. A comprehensive review of the existing literature reveals a need for more in-depth studies to fully understand its mechanisms of action and potential applications. cetjournal.itoup.com
Key research gaps and future directions include:
In-depth Mechanistic Studies: While many studies have identified the biological activities of this compound, the precise molecular mechanisms often remain to be fully elucidated. Future research should focus on identifying specific cellular targets and signaling pathways.
In Vivo and Clinical Studies: Much of the current research on this compound is based on in vitro assays. There is a clear need for well-designed in vivo animal studies and eventually, human clinical trials to validate its therapeutic potential.
Pharmacokinetic and Bioavailability Studies: Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is crucial for its development as a therapeutic agent.
Exploration of a Wider Range of Biological Activities: While research has focused on certain activities, the full spectrum of this compound's pharmacological effects is likely broader and warrants further investigation. researchgate.netresearchgate.net
Synergistic Effects: Investigating the potential synergistic effects of this compound with other natural compounds or conventional drugs could lead to the development of more effective combination therapies.
Addressing these research gaps will be critical for advancing our understanding of this compound and harnessing its full potential for human health and industry.
Q & A
Basic: What are the key structural and physicochemical properties of Dihydromorin relevant to its bioactivity?
Answer:
this compound (C₁₅H₁₂O₇, MW: 304.25 g/mol) is a flavanonol derivative with a planar aromatic structure critical for binding to enzymatic targets like tyrosinase. Its solubility in polar solvents (e.g., DMSO) and stability under refrigerated storage (-20°C) are essential for experimental reproducibility . The compound’s boiling point (693.8±55.0°C) and density (1.7±0.1 g/cm³) suggest thermal stability but limited volatility, necessitating careful handling in solution-based assays .
Basic: What validated methodologies are used to assess this compound’s tyrosinase inhibitory activity?
Answer:
Standard protocols involve spectrophotometric tyrosinase inhibition assays using L-DOPA or tyrosine as substrates. For example, Zheng et al. (2009) quantified inhibition kinetics (IC₅₀) by measuring dopachrome formation at 475 nm, with this compound showing competitive inhibition patterns . Positive controls (e.g., kojic acid) and enzyme activity normalization (units/mg protein) are critical for cross-study comparability .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Contradictions often arise from variability in assay conditions (e.g., substrate concentration, pH) or enzyme sources (e.g., mushroom vs. human tyrosinase). To address this:
- Standardize protocols : Use recombinant human tyrosinase and fixed substrate concentrations (e.g., 0.5 mM L-DOPA) .
- Control for interferences : Pre-screen for auto-oxidation of substrates using blank reactions .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .
Advanced: What experimental strategies optimize the synthesis and purification of this compound for reproducibility?
Answer:
While synthesis routes are not detailed in available literature, purification strategies from natural sources (e.g., Artocarpus heterophyllus) involve:
- Chromatographic separation : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) .
- Purity validation : Combine LC-MS (for molecular weight confirmation) and ¹H/¹³C NMR (for structural verification) .
- Batch documentation : Record solvent residues, storage conditions, and lyophilization parameters to ensure inter-batch consistency .
Basic: How should researchers design dose-response experiments to evaluate this compound’s efficacy and toxicity?
Answer:
- Dose range : Test 6–8 concentrations (e.g., 0.1–100 μM) to capture sigmoidal response curves.
- Toxicity controls : Include cell viability assays (e.g., MTT) parallel to bioactivity tests to differentiate cytotoxic vs. therapeutic effects .
- Statistical rigor : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
Advanced: What computational and structural biology approaches elucidate this compound’s mechanism of action?
Answer:
- Molecular docking : Simulate binding interactions with tyrosinase (PDB ID: 2Y9X) using AutoDock Vina, focusing on active-site copper ions and hydrophobic residues .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds or π-π stacking interactions .
- Mutagenesis studies : Validate predicted binding residues (e.g., His263, Met280) via site-directed mutagenesis and activity assays .
Basic: What are the best practices for literature review and data extraction in this compound research?
Answer:
- Database selection : Use PubMed, SciFinder, and Web of Science with queries like "(this compound OR 18422-83-8) AND (tyrosinase OR kinetics)".
- Critical appraisal : Apply PICO framework to filter studies by population (enzyme/cell type), intervention (concentration), comparator (positive controls), and outcomes (IC₅₀) .
- Data extraction : Tabulate parameters (e.g., pH, temperature, assay type) to identify methodological outliers .
Advanced: How can researchers validate this compound’s specificity against off-target enzymes?
Answer:
- Panel screening : Test against structurally related enzymes (e.g., catechol oxidase, laccase) at 10× IC₅₀ concentrations .
- Proteomic profiling : Use activity-based protein profiling (ABPP) in cell lysates to identify unintended targets .
- Kinetic analysis : Compare inhibition constants (Kᵢ) across enzymes; specificity is confirmed if Kᵢ for off-targets >10× Kᵢ for tyrosinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
